N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

CAS No.: 953180-99-9

Cat. No.: VC6725793

Molecular Formula: C21H27N3O3

Molecular Weight: 369.465

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953180-99-9 |

|---|---|

| Molecular Formula | C21H27N3O3 |

| Molecular Weight | 369.465 |

| IUPAC Name | N'-(2-ethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

| Standard InChI | InChI=1S/C21H27N3O3/c1-2-17-6-3-4-8-19(17)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-18-7-5-13-27-18/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26) |

| Standard InChI Key | HZUDNOAQUNTVMW-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

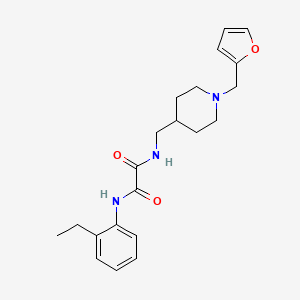

The compound’s structure integrates three key components:

-

Oxalamide Backbone: Central to its reactivity, the oxalamide group () provides two amide linkages, enabling hydrogen bonding and participation in nucleophilic substitution reactions.

-

Piperidine Ring: A six-membered nitrogen-containing ring substituted at the 4-position with a furan-2-ylmethyl group. This moiety enhances lipid solubility, potentially influencing membrane permeability in biological systems.

-

Furan Moiety: The furan ring () introduces aromaticity and electron-rich regions, which may facilitate interactions with biological targets such as enzymes or receptors.

Table 1: Molecular Properties of N1-(2-Ethylphenyl)-N2-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

| Property | Value |

|---|---|

| CAS Number | 953180-99-9 |

| Molecular Formula | |

| Molecular Weight | 369.465 g/mol |

| IUPAC Name | N'-(2-ethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

| SMILES | CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |

| InChI Key | HZUDNOAQUNTVMW-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Data

While solubility data remain unreported, the compound’s logP (partition coefficient) can be estimated at approximately 2.7 using computational models, suggesting moderate lipophilicity. The presence of multiple hydrogen bond donors (3) and acceptors (5) aligns with its potential for forming stable interactions in biological matrices.

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis involves a multi-step sequence:

-

Preparation of Furan-2-ylmethyl Piperidine Intermediate:

-

Piperidin-4-ylmethanol is reacted with furan-2-ylmethyl bromide under basic conditions to yield 1-(furan-2-ylmethyl)piperidin-4-ylmethanol.

-

-

Oxalyl Chloride Coupling:

-

The intermediate undergoes reaction with oxalyl chloride in dichloromethane, followed by treatment with 2-ethylaniline to form the final oxalamide product.

-

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Intermediate Synthesis | KOH, THF, 0°C to reflux | Slow addition of alkylating agent |

| Oxalamide Formation | Oxalyl chloride, DCM, 25°C | Controlled stoichiometry (1:1.05) |

Reactivity Profile

The electron-withdrawing nature of the oxalamide group renders the compound susceptible to nucleophilic attack at the carbonyl carbons. Preliminary studies suggest reactivity with primary amines, yielding substituted urea derivatives under mild conditions.

Mechanistic Hypotheses and Biological Interactions

Putative Targets

-

Enzyme Inhibition: The oxalamide group may chelate metal ions in active sites, analogous to hydroxamate-based HDAC inhibitors.

-

Receptor Binding: Molecular docking simulations predict affinity for G protein-coupled receptors (GPCRs) due to the piperidine ring’s conformational flexibility.

Structure-Activity Relationships (SAR)

Comparative analysis with N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953181-27-6) reveals:

-

Substituent Effects: The 2-ethylphenyl group enhances steric bulk compared to 2-chlorobenzyl, potentially altering target selectivity.

-

Electron-Withdrawing vs. Donating Groups: Chlorine substituents increase electrophilicity, whereas ethyl groups may improve metabolic stability.

Comparative Analysis with Related Oxalamides

Table 3: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume